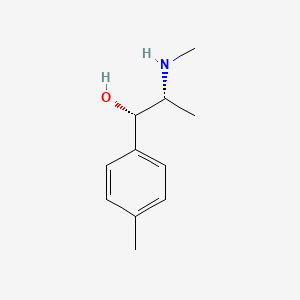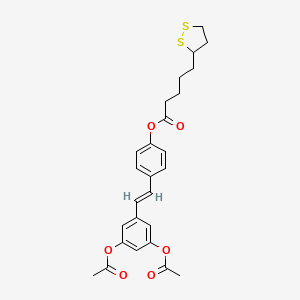
1-(5'-(L-Alanylmethylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids, sugars, and nucleobases
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves multiple steps, starting from the preparation of the sugar moiety, followed by the introduction of the amino acid and uracil components. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents include:
Protecting groups: Benzyl or tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups.
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Deprotection reagents: Trifluoroacetic acid (TFA) or hydrogenation for removing protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process would be optimized for yield and purity, with stringent quality control measures in place.
化学反应分析
Types of Reactions
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or neutral conditions.
Reduction: Usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
- 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-glucofuranosyluronic acid)uracil
- 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-galactofuranosyluronic acid)uracil
Uniqueness
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to its specific sugar moiety (allofuranose) and the presence of both an amino acid and a nucleobase. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
93806-87-2 |
|---|---|
分子式 |
C14H20N4O8 |
分子量 |
372.33 g/mol |
IUPAC 名称 |
2-[2-aminopropanoyl(methyl)amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C14H20N4O8/c1-5(15)11(22)17(2)7(13(23)24)10-8(20)9(21)12(26-10)18-4-3-6(19)16-14(18)25/h3-5,7-10,12,20-21H,15H2,1-2H3,(H,23,24)(H,16,19,25)/t5?,7?,8-,9+,10+,12+/m0/s1 |
InChI 键 |
FUFUAMIZVBMFET-CFXOCILPSA-N |
手性 SMILES |
CC(C(=O)N(C)C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
规范 SMILES |
CC(C(=O)N(C)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


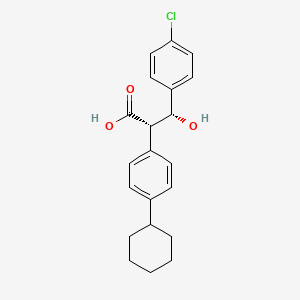

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
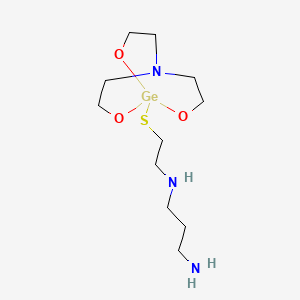

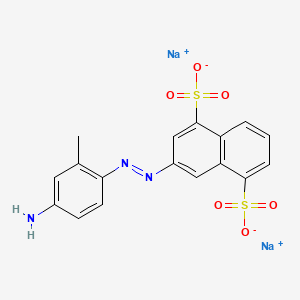

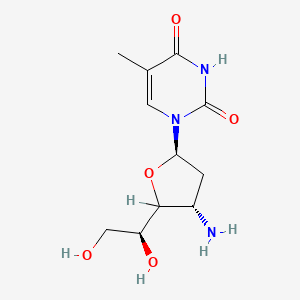

![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
